molecular formula C20H19ClFN3O B2357495 3-(3-Chlorophenyl)-8-(4-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1185155-98-9

3-(3-Chlorophenyl)-8-(4-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2357495
CAS RN: 1185155-98-9
M. Wt: 371.84
InChI Key: MVZXLIFSHYCDKO-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-8-(4-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, commonly known as 'Compound X,' is a novel spirocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their unique molecular structure and diverse biological activities.

Scientific Research Applications

Synthesis and Structural Characterization

The compound is often synthesized through complex chemical reactions involving specific precursor compounds and conditions to ensure the desired structural configuration. For instance, studies on related triazaspiro[4.5]decane derivatives have explored their synthesis for applications in medicinal chemistry, demonstrating the compound's relevance in the development of new therapeutic agents. The synthesis process typically involves multiple steps, including the formation of intermediate compounds and the careful control of reaction conditions to achieve high purity and yield (Muhammad Naeem Ahmed et al., 2020; O. Bekircan, S. Ülker, E. Menteşe, 2015).

Potential Medicinal Applications

Research on derivatives of 3-(3-Chlorophenyl)-8-(4-fluorobenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has shown promise in various pharmacological applications. These studies focus on the compound's interactions with biological targets, aiming to explore its utility as a basis for developing new therapeutic agents. For example, some derivatives have been evaluated for their potential anticonvulsant (J. Obniska et al., 2006) and antipsychotic activities (L. Wise et al., 1985), highlighting the versatility of this compound in drug discovery and development.

properties

IUPAC Name

3-(3-chlorophenyl)-8-[(4-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c21-16-3-1-2-15(12-16)18-19(26)24-20(23-18)8-10-25(11-9-20)13-14-4-6-17(22)7-5-14/h1-7,12H,8-11,13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXLIFSHYCDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)Cl)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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